NF₃ vs. CF₄, C₂F₆, SF₆: Superior Remote Plasma Cleaning Throughput Driven by Higher Etch Rate
In a remote plasma cleaning study, NF₃ achieved a maximum destruction efficiency of 100% and demonstrated significantly higher removal rates for silicon, SiO₂, and Si₃N₄ compared to CF₄, C₂F₆, and C₃F₈ under optimized O₂ addition and microwave power conditions [1]. The gas utilization, a measure of conversion efficiency to etch products, was also higher for NF₃ than for the other gases investigated [1].
| Evidence Dimension | Remote plasma etching removal rate (relative) |
|---|---|
| Target Compound Data | Significantly higher removal rates for Si, SiO2, Si3N4 |
| Comparator Or Baseline | CF4, C2F6, C3F8 |
| Quantified Difference | Significantly higher (quantified in study as 'significantly higher than those for PFC gases') |
| Conditions | Remote plasma source; optimized O2 addition and microwave power; substrates: Si, SiO2, Si3N4 |
Why This Matters
Higher etch rate directly translates to reduced chamber cleaning time, increasing overall equipment effectiveness (OEE) and wafer throughput, a primary cost driver in semiconductor fabs.
- [1] Kastenmeier, B. E. E., Oehrlein, G. S., Langan, J. G., & Entley, W. R. (2000). Gas utilization in remote plasma cleaning and stripping applications. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 18(5), 2102–2107. View Source
